molecular formula C8H5BrN4 B12989675 6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile

6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B12989675
M. Wt: 237.06 g/mol
InChI Key: DCIKDZHLXFAASH-UHFFFAOYSA-N
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Description

6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino, bromo, and nitrile functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile typically involves the cyclization of 2-aminopyridine with an appropriate brominated precursor. One common method includes the reaction of 2-aminopyridine with α-bromoketones under basic conditions, followed by cyclization and bromination . The reaction is usually carried out in solvents like ethyl acetate or toluene, with tert-butyl hydroperoxide (TBHP) as an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The amino and nitrile groups can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the amino, bromo, and nitrile groups.

    6-Bromoimidazo[1,2-a]pyridine: Lacks the amino and nitrile groups.

    8-Bromoimidazo[1,2-a]pyridine-2-carbonitrile: Lacks the amino group.

Uniqueness: 6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of all three functional groups (amino, bromo, and nitrile), which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

6-amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H5BrN4/c9-7-1-5(11)3-13-4-6(2-10)12-8(7)13/h1,3-4H,11H2

InChI Key

DCIKDZHLXFAASH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1N)C#N)Br

Origin of Product

United States

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